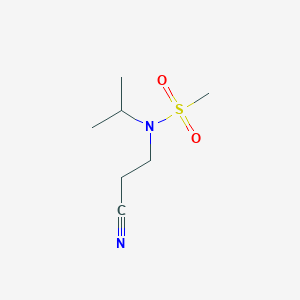
N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide
Übersicht
Beschreibung
N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide, also known as CEMSO, is a sulfonamide derivative of the alkyl cyanoethyl group. It is a colorless and odorless crystalline solid that is soluble in polar organic solvents. CEMSO has been used in a variety of scientific research applications due to its unique properties, such as its ability to form strong hydrogen bonds, its low toxicity, and its high solubility in polar solvents.
Wissenschaftliche Forschungsanwendungen
Transfer Hydrogenation of Ketones
- Base-Free Transfer Hydrogenation : A study highlighted the development of pre-catalysts for base-free transfer hydrogenation of ketones, emphasizing the efficiency of specific ligands and complexes in catalyzing the hydrogenation process without the need for basic additives or dried and degassed substrates, which demonstrates a potential application area for similar compounds in organic synthesis and catalytic processes (A. Ruff et al., 2016).
Enzyme System Research
- Activity in the Methyl Coenzyme M Reductase System : Research into the preparation of coenzyme M analogues and their activity within the methyl coenzyme M reductase system found in extracts of Methanobacterium thermoautotrophicum explored the potential of different analogues as substrates or inhibitors, pointing towards the relevance of sulfonamide derivatives in understanding and influencing enzyme systems (R. Gunsalus et al., 1978).
Chemoselective N-Acylation
- Development of Chemoselective N-Acylation Reagents : A study introduced storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents showing good chemoselectivity, which indicates the utility of such compounds in selective organic synthesis reactions (K. Kondo et al., 2000).
Pd-Catalyzed N-Arylation
- Mild Pd-Catalyzed N-Arylation : The reported Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides showcases a method to bypass concerns over genotoxic impurities, hinting at the broader applicability of sulfonamides in safer chemical synthesis processes (Brandon R. Rosen et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBRTDBIFJITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)



![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)





![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)